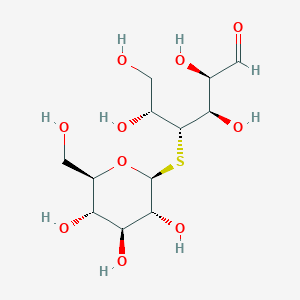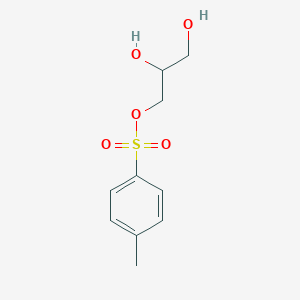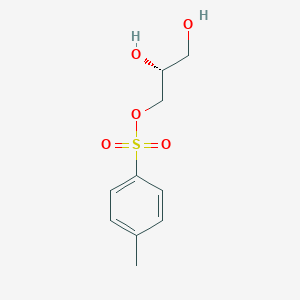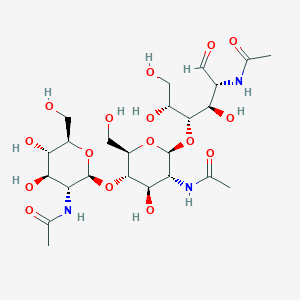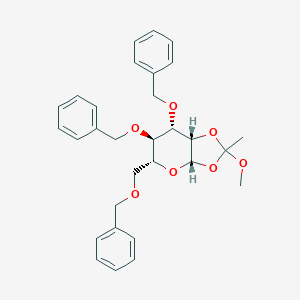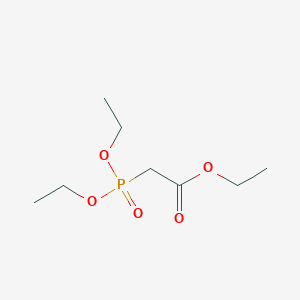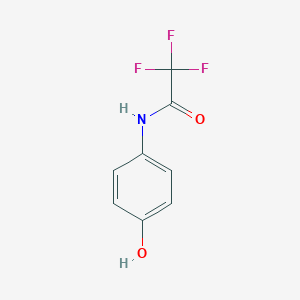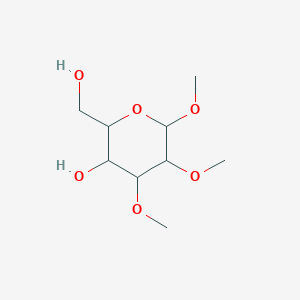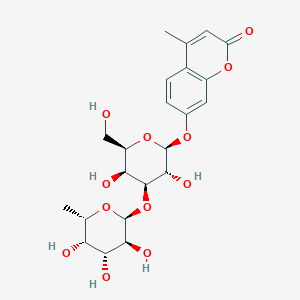
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a synthetic compound used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable in various assays to study enzyme activity, particularly glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves multiple steps:
Glycosylation Reaction: The initial step involves the glycosylation of 4-methylumbelliferone with a protected galactose derivative.
Deprotection: The protected groups on the galactose are then removed under acidic or basic conditions.
Fucosylation: The final step involves the addition of the fucose moiety to the galactose unit using a glycosyl donor in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.
Purification: Using techniques such as column chromatography and crystallization to purify the final product.
Quality Control: Employing analytical methods like HPLC and NMR to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside undergoes several types of reactions:
Hydrolysis: Enzymatic cleavage by glycosidases results in the release of 4-methylumbelliferone, which fluoresces under UV light.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Enzymatic Hydrolysis: Glycosidases such as alpha-L-fucosidase and beta-D-galactosidase are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
4-Methylumbelliferone: The primary product of enzymatic hydrolysis, which is fluorescent.
Galactose and Fucose Derivatives: Depending on the specific enzymatic or chemical reaction, various derivatives of galactose and fucose can be formed.
Scientific Research Applications
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is widely used in scientific research:
Biochemistry: To study the activity of glycosidases and other enzymes involved in carbohydrate metabolism.
Molecular Biology: In assays to monitor gene expression and enzyme activity.
Medicine: As a diagnostic tool to detect enzyme deficiencies in lysosomal storage diseases.
Industry: In the development of enzyme-based assays for quality control in food and pharmaceutical industries.
Mechanism of Action
The compound exerts its effects through enzymatic cleavage:
Enzyme Binding: The glycosidase enzyme binds to the substrate at the active site.
Catalysis: The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone.
Fluorescence: The released 4-methylumbelliferone fluoresces under UV light, allowing for quantitative measurement of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl beta-D-galactopyranoside: Lacks the fucose moiety and is used to study beta-galactosidase activity.
4-Methylumbelliferyl alpha-L-fucopyranoside: Lacks the galactose moiety and is used to study alpha-L-fucosidase activity.
Uniqueness
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique because it contains both fucose and galactose moieties, making it a versatile substrate for studying multiple glycosidases simultaneously. This dual functionality allows for more comprehensive enzyme activity assays and diagnostic tests.
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)20(16(26)13(7-23)33-22)34-21-18(28)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19+,20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLDBLBGGJMALL-BGFAOLMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
